molecular formula C12H12ClNO2 B11717984 Methyl 4-(2-Chlorophenyl)-4-cyanobutyrate CAS No. 2006276-81-7

Methyl 4-(2-Chlorophenyl)-4-cyanobutyrate

Cat. No.: B11717984
CAS No.: 2006276-81-7
M. Wt: 237.68 g/mol
InChI Key: PCSVFKYHDJOSFL-UHFFFAOYSA-N
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Description

Methyl 4-(2-Chlorophenyl)-4-cyanobutyrate is an organic compound characterized by a methyl ester group, a 2-chlorophenyl substituent, and a cyano group at the 4-position of the butyrate chain. Its molecular formula is C₁₂H₁₂ClNO₂, combining aromatic, ester, and nitrile functionalities. The 2-chlorophenyl group introduces steric and electronic effects, while the cyano group enhances electrophilicity, influencing reactivity and stability .

Properties

CAS No.

2006276-81-7

Molecular Formula

C12H12ClNO2

Molecular Weight

237.68 g/mol

IUPAC Name

methyl 4-(2-chlorophenyl)-4-cyanobutanoate

InChI

InChI=1S/C12H12ClNO2/c1-16-12(15)7-6-9(8-14)10-4-2-3-5-11(10)13/h2-5,9H,6-7H2,1H3

InChI Key

PCSVFKYHDJOSFL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCC(C#N)C1=CC=CC=C1Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-Chlorophenyl)-4-cyanobutyrate typically involves multi-step organic reactions. One common method involves the reaction of 2-chlorobenzyl cyanide with methyl acrylate in the presence of a base such as sodium hydride. The reaction proceeds through a Michael addition followed by esterification to yield the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-Chlorophenyl)-4-cyanobutyrate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The chlorinated phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Primary amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Methyl 4-(2-Chlorophenyl)-4-cyanobutyrate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory or anticancer activities.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 4-(2-Chlorophenyl)-4-cyanobutyrate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 4-(3-Chlorophenyl)-4-oxobutyrate (CAS 2241594-49-8)

  • Molecular Formula : C₁₂H₁₃ClO₃
  • Key Features : Ethyl ester, 3-chlorophenyl group, ketone (oxo) at the 4-position.
  • Comparison: The 3-chlorophenyl substituent (meta position) reduces steric hindrance compared to the ortho-substituted 2-chlorophenyl in the target compound. This may enhance solubility in polar solvents. The ethyl ester increases lipophilicity compared to the methyl ester, affecting bioavailability or membrane permeability in biological systems .

4-(4-Chlorophenyl)-4-oxobutanoic Acid Methyl Ester

  • Molecular Formula : C₁₁H₁₁ClO₃
  • Key Features : Methyl ester, 4-chlorophenyl group, ketone at the 4-position.
  • The absence of a cyano group reduces molecular polarity, impacting solubility and interaction with biological targets. Shared methyl ester functionality suggests similar hydrolysis rates under acidic/basic conditions .

1-(2-Chlorophenyl)ethanone

  • Molecular Formula : C₈H₇ClO
  • Key Features : Simple ketone with a 2-chlorophenyl group.
  • Comparison: Lacks the ester and cyano functionalities, resulting in lower molecular weight and reduced complexity.

N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide

  • Molecular Formula: C₁₅H₁₃ClNO₂
  • Key Features : Amide group, 4-chlorophenyl substituent, methoxy and methyl groups on the benzamide ring.
  • Comparison :
    • The amide group is more hydrolytically stable than esters, suggesting greater metabolic stability in biological environments.
    • The 4-chlorophenyl group (vs. 2-chlorophenyl) and additional methoxy/methyl substituents introduce distinct electronic and steric profiles, likely altering binding affinities in receptor interactions .

Key Findings and Implications

Substituent Position : Ortho-substituted chlorophenyl groups (as in the target compound) introduce steric effects that may hinder certain reactions but enhance binding specificity in chiral environments.

Functional Groups: Cyano groups increase electrophilicity compared to oxo or amide groups, making the target compound more reactive in nucleophilic substitutions.

Ester vs. Amide : Methyl/ethyl esters are more prone to hydrolysis than amides, impacting their stability in pharmaceutical formulations .

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